molecular formula C15H13N5S B14161514 4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione

4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B14161514
M. Wt: 295.4 g/mol
InChI Key: KWFQXVIKEVLOST-LICLKQGHSA-N
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Description

4-[(E)-(2-methylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-methylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione typically involves the condensation of 2-methylbenzaldehyde with 3-pyridin-2-yl-1H-1,2,4-triazole-5-thione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-methylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-methylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(3-phenylmethoxyphenyl)methylideneamino]guanidine
  • 2-{[4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

4-[(E)-(2-methylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione is unique due to its specific structural features, such as the combination of a triazole ring with a pyridine and a methylphenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H13N5S

Molecular Weight

295.4 g/mol

IUPAC Name

4-[(E)-(2-methylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5S/c1-11-6-2-3-7-12(11)10-17-20-14(18-19-15(20)21)13-8-4-5-9-16-13/h2-10H,1H3,(H,19,21)/b17-10+

InChI Key

KWFQXVIKEVLOST-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=N3

solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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